1-(Methylthio)-2-butanone
Overview
Description
1-(Methylthio)-2-butanone is an organic compound with the molecular formula C5H10OS It is a sulfur-containing ketone, characterized by a methylthio group attached to the second carbon of a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylthio)-2-butanone can be synthesized through several methods. One common approach involves the reaction of 2-butanone with methylthiol in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. Another method includes the use of methylthioacetic acid and butanone in the presence of a dehydrating agent like phosphorus pentoxide.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic reaction of butanone with methylthiol using a suitable catalyst, such as zinc chloride or aluminum chloride. The reaction is typically carried out in a solvent like dichloromethane at elevated temperatures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylthio)-2-butanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can yield the corresponding alcohol, 1-(Methylthio)-2-butanol, using reducing agents such as sodium borohydride.
Substitution: The methylthio group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Hydrochloric acid, sodium iodide, ammonia.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: 1-(Methylthio)-2-butanol.
Substitution: Halogenated or aminated derivatives of butanone.
Scientific Research Applications
1-(Methylthio)-2-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various sulfur-containing compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of flavors and fragrances due to its distinctive odor profile.
Mechanism of Action
The mechanism of action of 1-(Methylthio)-2-butanone involves its interaction with various molecular targets. The methylthio group can undergo oxidation to form reactive intermediates, which can interact with cellular components, leading to biological effects. The compound’s ability to undergo nucleophilic substitution also allows it to modify biomolecules, potentially altering their function.
Comparison with Similar Compounds
1-(Methylthio)-2-butanone can be compared with other sulfur-containing ketones, such as:
1-(Methylthio)-2-propanone: Similar structure but with a shorter carbon chain.
1-(Ethylthio)-2-butanone: Similar structure but with an ethylthio group instead of a methylthio group.
1-(Methylthio)-3-butanone: Similar structure but with the methylthio group on the third carbon.
Uniqueness: this compound is unique due to its specific position of the methylthio group, which influences its reactivity and potential applications. Its distinct odor profile also makes it valuable in the flavor and fragrance industry.
Properties
IUPAC Name |
1-methylsulfanylbutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-3-5(6)4-7-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAGGJDTOMPTSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065577 | |
Record name | 1-(Methylthio)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid; odour remniscient of mushroom with a characterisitic garlic undertone | |
Record name | 1-(Methylthio)-2-butanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/519/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.997 (22°) | |
Record name | 1-(Methylthio)-2-butanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/519/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13678-58-5 | |
Record name | Methylthiomethyl ethyl ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13678-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Methyl THIO)-2-butanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013678585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanone, 1-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(Methylthio)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(methylthio)butan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(METHYLTHIO)-2-BUTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPY19W300G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-(Methylthio)-2-butanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 1-(methylthio)-2-butanone derivatives as insecticides?
A: While the provided abstracts don't explicitly detail the exact mechanism of action for this compound derivatives, they highlight their effectiveness as systemic insecticides. [, , ] This suggests that these compounds are absorbed by the plant and distributed throughout its tissues, ultimately reaching and affecting target insects upon feeding. The research specifically mentions their efficacy against aphids and scales on various crops like sorghum, spruce, and camellias. [, , ]
Q2: How does the oxidation state of sulfur in this compound derivatives influence their fragmentation pattern in mass spectrometry?
A: Research on the mass spectral characteristics of 3,3-dimethyl-1-methylthio-2-butanone O-[(methylamino)carbonyl]oxime (thiofanox) and its metabolites reveals that the oxidation state of sulfur significantly impacts its fragmentation pathway. [] The study used deuterium labeling and high-resolution mass spectrometry to understand these patterns. It was observed that the dominant fragmentation pathway involves either the loss of CH3NCO or the sulfur-containing moiety. Interestingly, the preferred pathway was dependent on whether the sulfur atom existed as a sulfide, sulfoxide, or sulfone. []
Q3: Are there any studies on the environmental fate of this compound derivatives?
A: Yes, there is at least one study mentioned that investigates the fate of 3,3-dimethyl-1-(methylthio)-2-butanone O-(methylcarbamoyl)oxime (Diamond Shamrock DS-15647) in cotton plants and soil. [] Although the abstract doesn't provide specific results, this research likely aimed to determine the compound's degradation pathway, persistence in the environment, and potential effects on non-target organisms.
Q4: Were there any notable differences in efficacy among various this compound derivative insecticides tested?
A: Yes, the research indicates varying levels of efficacy among different this compound derivatives. For instance, in controlling tea scale on camellias, aldicarb and DS-15647 (3,3-dimethyl-1-methylthio-2-butanone O-(methylcarbamoyl)oxime) provided outstanding control. [] Comparatively, dimethoate and carbofuran were effective at higher rates, while phorate only worked at the highest tested rate, and disulfoton proved ineffective. [] These differences likely stem from variations in their uptake, translocation within the plant, and inherent toxicity to the target pest.
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